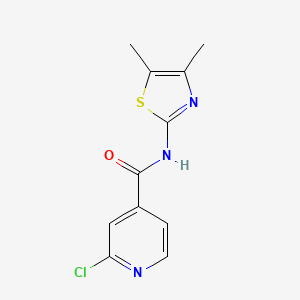![molecular formula C18H18N2OS B2660927 (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681156-31-0](/img/structure/B2660927.png)
(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves the condensation of 4-methylbenzoyl chloride with 3,4,6-trimethylbenzo[d]thiazol-2-amine, followed by cyclization and reduction steps.
Starting Materials
4-methylbenzoyl chloride, 3,4,6-trimethylbenzo[d]thiazol-2-amine, Sodium hydride, Methanol, Hydrochloric acid, Sodium hydroxide, Sodium borohydride, Acetic acid, Ethanol
Reaction
Step 1: 4-methylbenzoyl chloride is reacted with 3,4,6-trimethylbenzo[d]thiazol-2-amine in the presence of sodium hydride in dry methanol to form (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide., Step 2: The product from step 1 is dissolved in hydrochloric acid and heated to promote cyclization, forming the thiazole ring., Step 3: The resulting product is then reduced with sodium borohydride in acetic acid to form the final compound., Step 4: The product is purified by recrystallization from ethanol.
Mecanismo De Acción
The mechanism of action of (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its antitumor activity.
Efectos Bioquímicos Y Fisiológicos
(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. It has also been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide in lab experiments is its potent antitumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also investigating its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, there is ongoing research into the mechanism of action of (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, which could lead to the development of new drugs targeting the same pathways. Finally, there is interest in developing new synthesis methods for this compound that could improve its solubility and make it easier to use in lab experiments.
Aplicaciones Científicas De Investigación
(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
4-methyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-5-7-14(8-6-11)17(21)19-18-20(4)16-13(3)9-12(2)10-15(16)22-18/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLVVOBUKBEXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


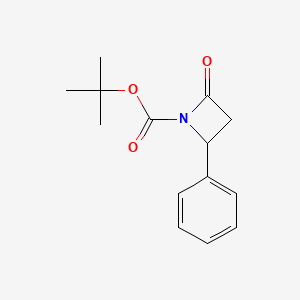
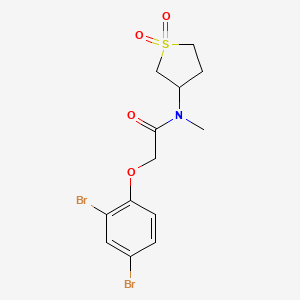
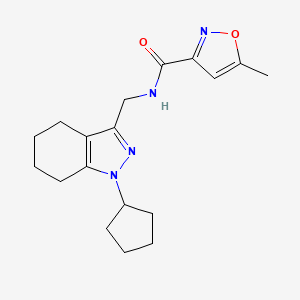
![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanone](/img/structure/B2660852.png)

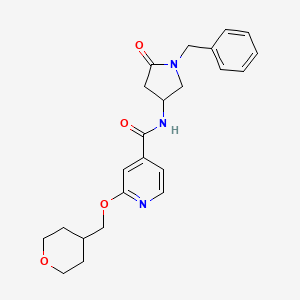
![2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2660859.png)

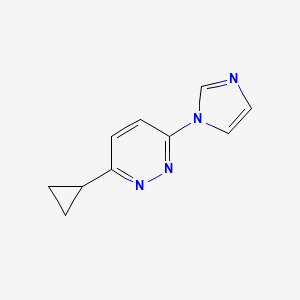
![2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2660864.png)
![1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B2660865.png)

